Proteome-Wide Selectivity for Thioredoxin K72
KEA1-97 exhibits remarkable proteome-wide selectivity for a single lysine residue (K72) on thioredoxin in a live-cell proteome. In a competitive isoTOP-ABPP study against an NHS-ester probe that profiled >1000 lysines, KEA1-97 showed no significant binding (isotopic ratio >3) at any other site [1]. This contrasts sharply with its binding to K72 of thioredoxin, which was identified as the primary target with an isotopically light-to-heavy peptide ratio of 38 [1].
| Evidence Dimension | Proteome-wide target selectivity (number of off-target lysines) |
|---|---|
| Target Compound Data | 0 lysines with binding ratio >3 among >1000 profiled [1] |
| Comparator Or Baseline | Thioredoxin K72 (Ratio: 38) [1] |
| Quantified Difference | Exclusive binding to a single site, demonstrating a remarkably clean selectivity profile relative to the entire lysine proteome. |
| Conditions | 231MFP triple-negative breast cancer cell proteome; competitive isoTOP-ABPP with NHS-ester-alkyne probe [1]. |
Why This Matters
For research applications requiring precise target perturbation without confounding off-target effects, KEA1-97's proteome-wide selectivity ensures that observed phenotypes are specifically attributable to disruption of the TXN-caspase-3 PPI.
- [1] Anderson, K. E.; To, M.; Olzmann, J. A.; Nomura, D. K. Chemoproteomics-Enabled Covalent Ligand Screening Reveals a Thioredoxin-Caspase 3 Interaction Disruptor That Impairs Breast Cancer Pathogenicity. ACS Chem. Biol. 2017, 12 (10), 2522–2528. DOI: 10.1021/acschembio.7b00711. View Source
